
N1-(3-fluoro-4-methylphenyl)-N2-isopropyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can often be predicted based on its formula, but without specific information on “N1-(3-fluoro-4-methylphenyl)-N2-isopropyloxalamide”, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as molecular weight, solubility, melting point, etc., can often be predicted based on the compound’s structure .Scientific Research Applications
Radiotracer Development for Imaging
One significant application of compounds related to N1-(3-fluoro-4-methylphenyl)-N2-isopropyloxalamide is in the development of radiotracers for diagnostic imaging. For instance, a study on 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor 1 (S1PR1), demonstrates its potential for evaluating inflammation in human clinical populations through PET imaging. The tracer was shown to be safe for human use, providing valuable dosimetry data and showing promise for repeated measures in clinical evaluations. Brain uptake of the tracer correlated well with known target topography, indicating its utility in studying diseases like multiple sclerosis where S1PR1 is implicated (Brier et al., 2022).
Anticancer Activity
Another research area focuses on the anticancer activity of compounds similar to this compound. For example, the efficacy and safety of S-1, an oral fluoropyrimidine derivative, were investigated in patients with advanced biliary tract cancer. The study demonstrated that S-1 exhibits definite antitumor activity and is well tolerated in this patient population, suggesting its potential as a viable treatment option for advanced biliary tract cancer (Ueno et al., 2004).
Neurological Applications
Compounds with a chemical profile similar to this compound have also been studied for their neurological applications. For example, the utility of 123I-FP-CIT dopamine transporter single photon emission computed tomography (DAT SPECT) and 123I-metaiodobenzylguanidine (MIBG) myocardial scintigraphy was compared in differentiating dementia with Lewy bodies from Alzheimer’s disease. This study underscores the potential of using such compounds in diagnostic imaging to distinguish between various forms of dementia, offering insights into disease mechanisms and aiding in the development of targeted treatments (Shimizu et al., 2015).
Drug Metabolism and Disposition Studies
Furthermore, research on the disposition and metabolism of compounds like SB-649868, which has similarities to this compound, provides insights into the pharmacokinetics and safety profile of new drugs. Such studies are crucial for understanding how drugs are processed in the body and for identifying potential safety issues before they are approved for clinical use (Renzulli et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-7(2)14-11(16)12(17)15-9-5-4-8(3)10(13)6-9/h4-7H,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHXICSFSLHMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

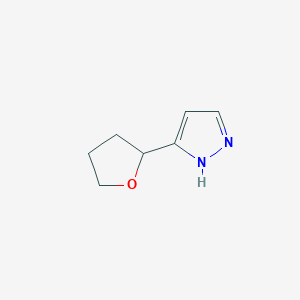
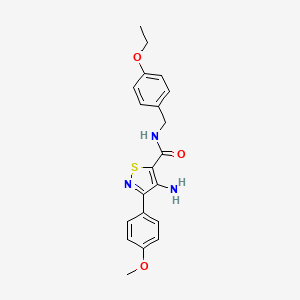
![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2779923.png)

![N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2779925.png)

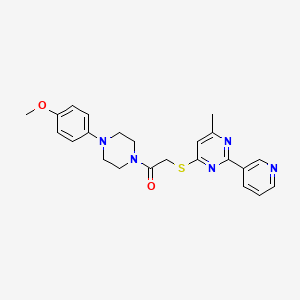
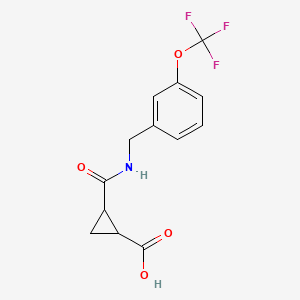
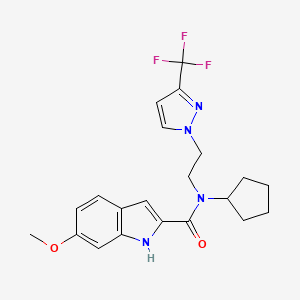
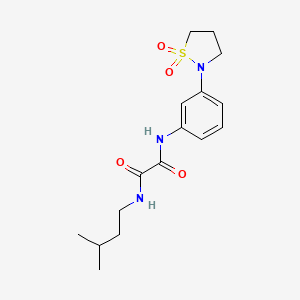
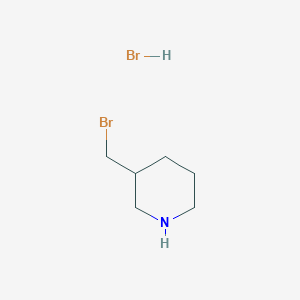
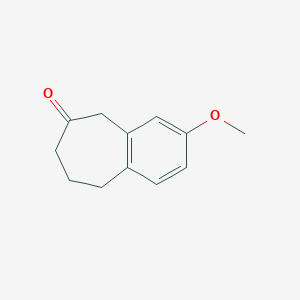
![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2779937.png)
